(5Z)-5-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-({4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the core imidazolidinone structure. This is followed by the introduction of the chlorophenyl and ethoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions might require low temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
(5Z)-5-({4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-({4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({4-[(3-METHOXYPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-5-({4-[(3-FLUOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-5-({4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific structural features, such as the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C25H27ClN2O3S |
---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C25H27ClN2O3S/c1-2-30-23-15-17(11-12-22(23)31-16-18-7-6-8-19(26)13-18)14-21-24(29)28(25(32)27-21)20-9-4-3-5-10-20/h6-8,11-15,20H,2-5,9-10,16H2,1H3,(H,27,32)/b21-14- |
InChI Key |
SVDYDKFIMIKZSS-STZFKDTASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)OCC4=CC(=CC=C4)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)OCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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